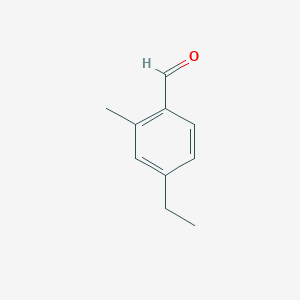

4-Ethyl-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-ethyl-2-methylbenzaldehyde |

InChI |

InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-7H,3H2,1-2H3 |

InChI Key |

STDAPSJLHHSAPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C=O)C |

Origin of Product |

United States |

Contextual Significance of Substituted Benzaldehydes in Contemporary Organic Chemistry

Substituted benzaldehydes are a class of organic compounds that hold a significant position in modern organic chemistry. wisdomlib.org Their structure, which features a benzaldehyde (B42025) core with various functional groups attached to the benzene (B151609) ring, makes them highly versatile. wisdomlib.org These compounds serve as crucial starting materials and intermediates in a wide array of synthetic processes. wisdomlib.orgsigmaaldrich.comfrontierspecialtychemicals.com Their reactivity, particularly the electrophilic nature of the aldehyde group and the potential for substitution on the aromatic ring, allows for the construction of complex molecular architectures. chemicalbook.comsmolecule.com

In contemporary organic synthesis, substituted benzaldehydes are key building blocks for a diverse range of molecules, including pharmaceuticals, agrochemicals, and specialty materials. sigmaaldrich.cominnospk.com They participate in numerous name reactions and transformations, such as the Wittig reaction, aldol (B89426) condensation, and the synthesis of Schiff bases and chalcones. wisdomlib.orgsmolecule.comresearchgate.net The specific substituents on the benzaldehyde ring can profoundly influence the compound's reactivity and the properties of the resulting products. researchgate.net For instance, electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its role in various chemical reactions. acs.org This tunability makes substituted benzaldehydes invaluable tools for chemists seeking to design and create new molecules with specific functions. sigmaaldrich.comrug.nl

Furthermore, the study of substituted benzaldehydes contributes to a deeper understanding of reaction mechanisms and the principles of physical organic chemistry. acs.org Their derivatives are also investigated for their potential biological activities, with research exploring their applications in medicinal chemistry, such as enzyme inhibition and the development of therapeutic agents. researchgate.netnih.gov

4 Ethyl 2 Methylbenzaldehyde As a Versatile Synthetic Building Block and Research Probe

4-Ethyl-2-methylbenzaldehyde (B6203448), an aromatic aldehyde with the chemical formula C10H12O, is a notable example of a substituted benzaldehyde (B42025) that serves as a versatile building block in chemical synthesis. Its structure, featuring an ethyl group at the para position and a methyl group at the ortho position relative to the aldehyde function, provides a unique combination of steric and electronic properties.

This compound is a valuable intermediate in the synthesis of more complex organic molecules. The aldehyde group is a reactive site for various transformations, including oxidation to the corresponding carboxylic acid (4-ethyl-2-methylbenzoic acid) and reduction to the alcohol (4-ethyl-2-methylbenzyl alcohol). It can also undergo nucleophilic addition and condensation reactions, making it a key component in the construction of diverse molecular scaffolds.

One of the significant applications of this compound is in the synthesis of heterocyclic compounds and other complex organic structures. For example, it can be used in cascade aldol (B89426) addition and fragmentation reactions. acs.org Moreover, its derivatives are explored for their potential biological activities.

The synthesis of this compound itself can be achieved through various methods, including the Gattermann-Koch reaction, which involves the formylation of the corresponding substituted toluene (B28343). A more recent approach involves a two-step, one-pot reduction/cross-coupling procedure starting from a Weinreb amide, which allows for the introduction of the ethyl group via an organometallic reagent. rug.nlacs.org

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1085524-24-8 |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.2 g/mol |

| Appearance | Colorless liquid |

This table contains data sourced from multiple references. chemsrc.com

Overview of Current Research Directions and Underexplored Potentials

Classical and Modified Routes to Aromatic Aldehydes

Formylation Reactions (e.g., Vilsmeier-Haack Adaptations for Substituted Benzaldehydes)

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. jk-sci.comtcichemicals.com The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the desired aromatic aldehyde. jk-sci.comwikipedia.org

For the synthesis of this compound, the starting material would be 1-ethyl-3-methylbenzene. The directing effects of the alkyl groups (ortho, para-directing) would lead to formylation at the sterically less hindered para position relative to the ethyl group, yielding the target compound. The reaction conditions, including temperature, can be adjusted based on the reactivity of the substrate, typically ranging from below 0°C to 80°C. jk-sci.com

A related classical method is the Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride in the presence of a catalyst like aluminum chloride and cuprous chloride to formylate aromatic compounds. vedantu.com However, the Vilsmeier-Haack reaction is often preferred due to its milder conditions and broader substrate scope. psu.edu

Controlled Oxidation of Corresponding Alkyl or Alcohol Precursors

A common and effective strategy for the synthesis of aromatic aldehydes is the controlled oxidation of the corresponding benzyl (B1604629) alcohols or alkylbenzenes.

Oxidation of Benzyl Alcohols: The precursor, (4-ethyl-2-methylphenyl)methanol, can be selectively oxidized to this compound. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are crucial to prevent over-oxidation to the corresponding carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride) are commonly used. More environmentally friendly methods utilizing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) or Oxone have also been developed. organic-chemistry.org

Oxidation of Alkylbenzenes: Direct oxidation of the methyl group of 1-ethyl-3-methylbenzene to an aldehyde is challenging as it can readily oxidize to a carboxylic acid. However, specific methods have been developed for this purpose. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or chromium trioxide in acetic anhydride (B1165640) can sometimes achieve the desired transformation. Another approach involves the radical bromination of the methyl group to form a benzyl bromide, followed by hydrolysis and oxidation. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid typically lead to the formation of the corresponding benzoic acid. vaia.com

Grignard-Based Approaches and Orthoformate Trapping for Benzaldehyde (B42025) Synthesis

Grignard reagents provide a versatile route to aldehydes. chemicalbook.com For the synthesis of this compound, the corresponding Grignard reagent, 4-ethyl-2-methylmagnesium bromide, would be prepared from 4-bromo-1-ethyl-2-methylbenzene. This Grignard reagent can then be reacted with a formylating agent.

A classic method is the Bodroux-Chichibabin aldehyde synthesis, where the Grignard reagent reacts with an orthoformate, typically triethyl orthoformate. wikipedia.orgblogspot.com This reaction forms a diethyl acetal (B89532), which is stable to the Grignard reagent. bethunecollege.ac.in Subsequent acidic hydrolysis of the acetal furnishes the desired aldehyde. wikipedia.orgblogspot.com This two-step process is generally effective and provides good yields. lookchem.com

An alternative is the reaction of the Grignard reagent with N,N-dimethylformamide (DMF). The Grignard reagent adds to the carbonyl group of DMF to form a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the aldehyde.

Advanced and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Strategies for Aromatic Aldehyde Production

Catalytic methods have revolutionized the synthesis of aromatic aldehydes by offering higher efficiency and selectivity while generating less waste compared to stoichiometric reactions. numberanalytics.com

Catalytic Oxidation: The oxidation of toluene (B28343) derivatives can be achieved using transition metal-modified MFI molecular sieves as catalysts. google.com These reactions use oxygen or air as the oxidant, with a bromide or elemental bromine as an initiator, in a polar organic solvent. google.com This method offers high conversion rates and selectivity for the target aldehyde under mild conditions. google.com Gold nanoparticles supported on various materials have also shown exceptional catalytic activity for the aerobic oxidation of benzyl alcohols to aldehydes. acs.orgqualitas1998.net These reactions can often be performed under solvent-free conditions with high selectivity. acs.orgqualitas1998.net

Catalytic Fractionation of Biomass: A novel and green approach involves the catalytic fractionation of lignocellulosic biomass to produce aromatic aldehydes. rsc.org Native lignin (B12514952) can be selectively depolymerized to produce compounds like 4-methoxypropenyl-guaiacol/syringol, which can then be converted to vanillin (B372448) and syringaldehyde (B56468) via ozonolysis. rsc.org While not a direct route to this compound, this strategy highlights the potential of using renewable feedstocks for the synthesis of valuable aromatic aldehydes.

Phase Transfer Catalysis (PTC) in Benzaldehyde Derivatization

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically aqueous and organic). psu.edu A phase transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. rasayanjournal.co.inresearch-advances.org

PTC has been successfully applied to the synthesis of aromatic aldehydes through the oxidation of benzyl alcohols or alkyl aromatics. rasayanjournal.co.inrjptonline.org For instance, the oxidation of benzyl alcohols with potassium permanganate or sodium hypochlorite can be carried out in a two-phase system using a phase transfer catalyst. psu.edurasayanjournal.co.in This method allows for the use of inexpensive and powerful oxidizing agents in non-polar organic solvents, leading to high yields of aldehydes (often exceeding 90%) with high selectivity and no formation of carboxylic acid byproducts. rasayanjournal.co.in The reaction conditions are typically mild, often at room temperature, making PTC an attractive green chemistry approach. psu.edu

The derivatization of benzaldehydes can also be achieved using PTC. For example, the synthesis of benzaldehyde derivatives can be accomplished through the oxidation of the corresponding benzyl chloride in a liquid phase using PTC. researchgate.net

Table 1: Summary of Synthetic Methodologies

| Methodology | Precursor | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | 1-Ethyl-3-methylbenzene | DMF, POCl₃ | Good yields, broad scope jk-sci.compsu.edu | Requires stoichiometric reagents, generates phosphorus waste |

| Oxidation of Benzyl Alcohol | (4-Ethyl-2-methylphenyl)methanol | PCC, PDC, TEMPO/NaOCl | High selectivity, mild conditions organic-chemistry.org | Precursor synthesis required, potential for over-oxidation |

| Grignard with Orthoformate | 4-Bromo-1-ethyl-2-methylbenzene | Mg, Triethyl orthoformate | Versatile, good yields wikipedia.orgblogspot.comlookchem.com | Multi-step process, requires anhydrous conditions |

| Catalytic Oxidation | 1-Ethyl-3-methylbenzene | Metal-modified zeolites, O₂ | Green, high atom economy google.com | Catalyst development can be complex |

| Phase Transfer Catalysis (Oxidation) | (4-Ethyl-2-methylphenyl)methanol | KMnO₄/NaOCl, PTC catalyst | High yields, mild conditions, green psu.edurasayanjournal.co.in | Requires two-phase system |

Microwave-Assisted Synthesis Techniques for Aldehyde Derivatives

Microwave-assisted organic synthesis has emerged as a transformative technique in chemical research, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, enhanced purity of the final products. chem-soc.siafricanjournalofbiomedicalresearch.com The application of microwave irradiation in the synthesis of aromatic aldehydes and their derivatives has been an area of active investigation, demonstrating the potential for more efficient and environmentally benign chemical processes. chem-soc.sibanglajol.info

The fundamental principle of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. africanjournalofbiomedicalresearch.com This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and can enable reactions to occur at lower bulk temperatures than required by conventional methods. eurjchem.comresearchgate.net In the context of aldehyde synthesis, microwave assistance has been successfully applied to various reaction types, including the oxidation of primary alcohols and alkyl halides, as well as condensation reactions. chem-soc.sibanglajol.info

Research has demonstrated the effective use of microwave irradiation for the synthesis of aromatic aldehydes from their corresponding alkyl halides. For instance, the oxidation of benzylic bromides to aromatic aldehydes has been achieved in a solvent-free procedure under microwave irradiation using pyridine (B92270) N-oxide as the oxidant. chem-soc.si Another efficient method involves the use of iodic acid (HIO3) supported on wet montmorillonite (B579905) K 10 clay, which facilitates the rapid oxidation of a variety of alkyl halides to their corresponding aldehydes and ketones with very short reaction times. chem-soc.si

Furthermore, microwave-assisted techniques have been extensively used in the synthesis of aldehyde derivatives, such as nitriles and oximes. nih.gov Aromatic aldehydes can be converted into their corresponding nitriles in a one-pot reaction using hydroxylamine (B1172632) hydrochloride and a catalyst like titanium dioxide under microwave irradiation. nih.gov These reactions are often complete within minutes, showcasing the remarkable efficiency of this technology. eurjchem.comresearchgate.net

The following interactive data table summarizes representative examples of microwave-assisted synthesis of aromatic aldehyde derivatives, illustrating the typical reaction conditions and outcomes. While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the data for analogous structures provide a strong indication of the potential for developing a rapid and efficient synthesis for this compound using similar methodologies.

| Aldehyde/Substrate | Reagents | Catalyst/Support | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |

| Benzyl chloride | Iodic acid | Wet montmorillonite K 10 | 1000 W | 1 | 91 | chem-soc.si |

| 4-Methylbenzaldehyde (B123495) | Thiocarbohydrazide | None (Solvent-free) | 700 W | 5 | 75 | ijrbat.in |

| Aromatic Aldehydes (general) | Hydroxylamine hydrochloride | None | 150 °C | 5 | Good yields | eurjchem.comresearchgate.net |

| Aromatic Aldehydes (electron-donating groups) | Hydroxylamine hydrochloride | TiO2 | Not specified | Not specified | Good yields | nih.gov |

| Aromatic Aldehydes (general) | Malononitrile (B47326), Ethylcyanoacetate, or Cyanoacetamide | Urea | 180-800 W | 1-5 | Good yields | banglajol.info |

This table presents a selection of published data on the microwave-assisted synthesis of aromatic aldehydes and their derivatives to illustrate the general conditions and efficacy of the technique.

Atom-Economic and Sustainable Method Development in Aromatic Aldehyde Synthesis

Traditional methods for aldehyde synthesis often involve the use of stoichiometric oxidants or reducing agents, which generate significant amounts of waste. unive.it In contrast, modern sustainable approaches focus on catalytic methods, the use of renewable feedstocks, and the design of safer chemical processes. numberanalytics.com

One of the key strategies in sustainable aldehyde synthesis is the catalytic oxidation of alcohols. The use of molecular oxygen or hydrogen peroxide as the terminal oxidant is highly desirable as the only byproduct is water. rsc.org For example, the oxidation of benzylic alcohols to aromatic aldehydes can be achieved using gaseous nitrogen dioxide, with the gaseous byproducts being converted to nitric acid, thus minimizing waste. nih.gov

Another significant advancement is the use of catalytic hydroformylation and reductive carbonylation reactions. numberanalytics.comunive.it Reductive carbonylation of aryl halides, for instance, offers a direct route to aromatic aldehydes. unive.itresearchgate.net Research has focused on developing recyclable, phosphine-free palladium catalysts for these reactions, and on using hydrogen donors like polymethylhydrosiloxane (B1170920) (PMHS) as a substitute for flammable and explosive hydrogen gas. unive.it

The utilization of biomass as a renewable feedstock for the production of aromatic aldehydes is a particularly promising avenue for sustainable synthesis. numberanalytics.comrsc.org Lignin, a major component of lignocellulosic biomass, can be selectively depolymerized to produce valuable aromatic compounds, including aldehydes like vanillin and syringaldehyde. rsc.org Catalytic fractionation and ozonolysis are among the innovative processes being developed to convert biomass into aromatic aldehydes, offering a greener alternative to petroleum-based syntheses. rsc.org

Furthermore, the development of solvent-free and catalyst-free reaction conditions contributes significantly to the sustainability of synthetic processes. beilstein-journals.org For example, the direct benzylic addition of azaarenes to aldehydes has been achieved under neat conditions, representing a highly atom-economical pathway. beilstein-journals.org

The overarching goal of these sustainable methodologies is to create synthetic pathways that are not only efficient and high-yielding but also environmentally responsible. By adhering to the principles of green chemistry, researchers are paving the way for the cleaner production of valuable chemicals like this compound and its analogs. numberanalytics.com

Fundamental Reactivity of the Aldehyde Functionality

The chemical behavior of this compound is largely dictated by the aldehyde functional group (-CHO) attached to the substituted benzene (B151609) ring. This group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.

The cornerstone of aldehyde reactivity is the nucleophilic addition reaction. ncert.nic.in In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield the final alcohol product. The general reactivity of aldehydes in nucleophilic additions is greater than that of ketones due to reduced steric hindrance and electronic factors. ncert.nic.in

For this compound, the scope of nucleophilic addition reactions is broad, encompassing reactions with a variety of nucleophiles. For instance, reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would lead to the formation of secondary alcohols. Similarly, the addition of cyanide ion (from HCN or a salt like KCN) would produce a cyanohydrin. The addition of amines can lead to the formation of imines, a reaction that often serves as a precursor to more complex nitrogen-containing heterocycles.

A specific example of a nucleophilic addition relevant to this class of compounds is the catalytic O-silylative aldol (B89426) reaction. In a study involving various aldehydes, a mild catalytic variant of the aldol reaction between ethyl diazoacetate and aldehydes was described using a combination of N,O-bis(trimethylsilyl)acetamide and catalytic tetramethylammonium (B1211777) pivalate. This reaction proceeds at ambient temperature to give O-silylated aldol products in high yields. acs.org For instance, the reaction with 4-methylbenzaldehyde yielded ethyl 2-diazo-3-(p-tolyl)-3-((trimethylsilyl)oxy)propanoate in 97% yield. acs.org

Table 1: Nucleophilic Addition Reaction Example

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

|---|

Condensation reactions are a vital class of transformations for aldehydes, leading to the formation of larger, more complex molecules through the elimination of a small molecule, typically water.

Schiff Base Formation: this compound readily undergoes condensation with primary amines to form Schiff bases (imines). niscair.res.innih.gov This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. nih.gov These reactions are often catalyzed by a few drops of acid. niscair.res.in The formation of the C=N double bond is confirmed by spectroscopic methods such as IR and NMR. niscair.res.in For example, studies have shown the synthesis of Schiff bases from the reaction of various substituted benzaldehydes with amines like 2-aminopyrimidine. niscair.res.in In one study, a series of Schiff bases were synthesized by reacting an azo derivative with aldehydes including 4-ethyl-benzaldehyde. anjs.edu.iq

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com The active methylene compound, flanked by two electron-withdrawing groups, is readily deprotonated to form a carbanion, which then acts as the nucleophile. sigmaaldrich.com This reaction is a cornerstone for C-C bond formation and is widely used in the synthesis of fine chemicals and pharmaceuticals. sciensage.info

This compound can participate in Knoevenagel condensations with various active methylene compounds like malononitrile, ethyl acetoacetate, or cyanoacetic acid. sciensage.info The reaction typically proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Studies have explored the use of various catalysts, including basic catalysts and green catalysts like boric acid, to promote these reactions efficiently. sciensage.infomdpi.com For example, the Knoevenagel condensation of p-methylbenzaldehyde with malononitrile has been studied, with the reaction progress monitored by 1H NMR. researchgate.net The reactivity in these condensations can be influenced by the electronic nature of the substituents on the benzaldehyde ring. researchgate.net

Table 2: Examples of Condensation Reactions

| Reaction Type | Aldehyde | Reagent | Catalyst | Product Type |

|---|---|---|---|---|

| Schiff Base Formation | 4-Ethyl-benzaldehyde | Azo derivative with an amine | Not specified | Schiff Base anjs.edu.iq |

| Knoevenagel Condensation | p-Methylbenzaldehyde | Malononitrile | Cu-MOF | Propanedinitrile-2-[(4-methyl phenyl)methylene] researchgate.net |

The aldehyde group of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or alcohol, respectively. These transformations are fundamental in organic synthesis.

Oxidation: The oxidation of this compound to 4-ethyl-2-methylbenzoic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Phase-transfer catalysis has been employed for the oxidation of benzaldehydes using permanganate or dichromate in non-polar solvents, resulting in high yields of the corresponding benzoic acids. research-advances.orgchemijournal.com In these systems, a phase-transfer catalyst facilitates the transfer of the oxidant from the aqueous phase to the organic phase where the reaction occurs. research-advances.org The products are typically characterized by melting point determination and infrared spectral analysis. research-advances.org

Reduction: The reduction of the aldehyde functionality to a primary alcohol, 4-ethyl-2-methylbenzyl alcohol, is a common and high-yielding reaction. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 3: Oxidation and Reduction of this compound

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 4-Ethyl-2-methylbenzoic acid |

The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack α-hydrogens, such as this compound. wikipedia.orgbyjus.com In the presence of a strong base, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid (in its salt form) and the other being reduced to a primary alcohol. wikipedia.orgbyjus.com

The reaction was first described by Stanislao Cannizzaro in 1853, who obtained benzyl alcohol and potassium benzoate (B1203000) from the treatment of benzaldehyde with potassium carbonate. wikipedia.orgbyjus.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. wikipedia.org The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. wikipedia.org This results in the formation of a carboxylate anion and an alkoxide anion, which then undergoes proton exchange with the solvent. wikipedia.orgpharmaguideline.com

The crossed Cannizzaro reaction, where two different non-enolizable aldehydes are used, is often more synthetically useful. pharmaguideline.comallen.in If one of the aldehydes is formaldehyde, it is preferentially oxidized to formate, while the other aldehyde is reduced to the corresponding alcohol, leading to a higher yield of the desired alcohol. pharmaguideline.comuobasrah.edu.iq

Table 4: Cannizzaro Reaction of Benzaldehyde (Illustrative Example)

| Reactants | Base | Products |

|---|---|---|

| 2 molecules of Benzaldehyde | Potassium Hydroxide | Benzyl alcohol, Potassium benzoate wikipedia.org |

Directed Functionalization of the Aromatic Ring System and Alkyl Chains

Beyond the reactivity of the aldehyde group, modern synthetic methods allow for the selective functionalization of the aromatic ring and the alkyl side chains of this compound.

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. nih.gov For 2-alkylbenzaldehydes like this compound, the benzylic C(sp³)–H bonds of the ethyl group are potential sites for such functionalization.

One notable strategy involves the use of a transient directing group. nih.gov For example, palladium(II)-catalyzed enantioselective benzylic C(sp³)–H arylation of 2-alkylbenzaldehydes has been achieved using amino acids like L-tert-leucine (B554949) as a chiral transient directing group. nih.govrsc.org In this approach, the aldehyde reversibly reacts with the amino acid to form a chiral imine in situ. snnu.edu.cn This imine then acts as a bidentate ligand, directing the palladium catalyst to activate a specific C–H bond for subsequent arylation. snnu.edu.cn This method allows for the synthesis of chiral molecules with high enantioselectivity. nih.govrsc.org

For instance, the arylation of 2-ethyl-5-(trifluoromethyl)benzaldehyde with methyl 4-iodobenzoate (B1621894) using L-tert-leucine as the chiral transient directing group afforded the desired chiral product with 96% enantiomeric excess. rsc.org These reactions can proceed through either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle, depending on the specific conditions and coupling partners. nih.gov The aldehyde group, after directing the C-H activation, can be retained or transformed into other functional groups, highlighting the synthetic utility of this approach.

Table 5: Example of Benzylic C(sp³)–H Arylation

| Substrate | Arylating Agent | Catalyst System | Chiral Directing Group | Product | Enantiomeric Excess |

|---|

Electrophilic Aromatic Substitutions (EAS) with Regioselectivity Control

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the presence of two alkyl groups (ethyl and methyl). Alkyl groups are ortho-, para-directing activators due to their electron-donating inductive effects. libretexts.orgquora.com Conversely, the aldehyde group is a meta-directing deactivator because of its electron-withdrawing resonance and inductive effects.

In this competitive scenario, the activating groups typically dominate the directing effects. The ethyl group is at position 4, and the methyl group is at position 2. The combined activating effect of these groups directs incoming electrophiles to the positions ortho and para relative to them. The available positions for substitution are 3, 5, and 6.

Position 3: Ortho to the methyl group and meta to the ethyl group.

Position 5: Ortho to the ethyl group and meta to the methyl group.

Position 6: Para to the ethyl group (blocked) and ortho to an empty position.

Considering the directing effects:

The methyl group at C2 directs to positions 3 (ortho, deactivated by adjacent aldehyde) and 6 (para).

The ethyl group at C4 directs to positions 3 and 5 (ortho).

The aldehyde group at C1 directs to position 5 (meta).

The positions most activated by the alkyl groups are 3 and 5. Position 5 is favored as it is ortho to the ethyl group and meta to the deactivating aldehyde group. Position 3 is ortho to the methyl group but also ortho to the deactivating aldehyde, which introduces steric hindrance and electronic deactivation, making substitution at this site less likely. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position. Computational methods, such as Density Functional Theory (DFT) calculations to determine Fukui indices, can be employed to predict the most nucleophilic center and thus the most likely site of electrophilic attack. rsc.org

Common EAS reactions like nitration and halogenation would be expected to yield the 5-substituted product as the major isomer.

Derivatization of the Ethyl and Methyl Side Chains

The aliphatic side chains of this compound offer additional sites for chemical modification.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 4-ethyl-2-methylbenzoic acid, using common oxidizing agents like potassium permanganate or chromium trioxide. vulcanchem.com Selective oxidation of the benzylic C-H bonds of the methyl or ethyl groups is more challenging but can be achieved under specific conditions, often involving radical mechanisms or specialized catalysts. The methyl group, having more benzylic hydrogens, might be slightly more susceptible to oxidation than the methylene group of the ethyl substituent.

Reduction: The aldehyde group is easily reduced to a primary alcohol, yielding (4-ethyl-2-methylphenyl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic positions. The benzylic position of the ethyl group (-CH2-) is generally more reactive towards radical substitution than the methyl group due to the formation of a more stable secondary benzylic radical.

Benzylic C-H Functionalization: Modern synthetic methods allow for the direct functionalization of benzylic C-H bonds. For instance, catalyst- and solvent-free benzylic addition of aldehydes to azaarenes has been reported, suggesting pathways for C-C bond formation at the methyl or ethyl groups under specific conditions. beilstein-journals.org

Catalytic Approaches in this compound Chemistry

Catalysis offers efficient and selective routes for transforming this compound and related structures. These approaches are crucial for minimizing waste and accessing complex molecular architectures.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to derivatives of this compound. sigmaaldrich.comorgsyn.org For these reactions to occur, the aromatic ring typically needs to be functionalized with a halide or triflate. For example, a bromo- derivative, such as 5-bromo-4-ethyl-2-methylbenzaldehyde, could serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction would couple the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a versatile method for introducing new aryl or alkyl groups. orgsyn.orgorganic-chemistry.org The synthesis of the related 4-ethyl-2-methoxybenzaldehyde (B6166474) has been achieved via a Suzuki-Miyaura coupling, demonstrating the feasibility of this approach in similar systems.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl bromide with an amine, providing access to a wide range of aniline (B41778) derivatives. orgsyn.org

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene product. sigmaaldrich.com

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these reactions, with numerous well-established systems available. sigmaaldrich.commit.edu

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Applicable to Halogenated this compound Derivatives This table presents generalized conditions based on established literature for similar substrates.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / CM-phos | K₃PO₄ | Biaryl or Alkylated Arene | orgsyn.org |

| Buchwald-Hartwig | R₂NH | Pd(OAc)₂ / CM-phos | K₂CO₃ | Aryl Amine | orgsyn.org |

| Heck Coupling | Alkene | Pd(P(t-Bu)₃)₂ | Et₃N | Substituted Alkene | sigmaaldrich.com |

Organocatalysis and Biocatalysis in Aldehyde Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional methods. imrpress.com Aldehydes are excellent substrates for organocatalytic transformations.

Iminium Catalysis: Chiral secondary amines, such as imidazolidinones developed by MacMillan, can react reversibly with α,β-unsaturated aldehydes to form an iminium ion. princeton.edusigmaaldrich.com This activation strategy lowers the LUMO of the aldehyde, facilitating reactions like Diels-Alder cycloadditions and Michael additions. While this compound is not an α,β-unsaturated aldehyde, its derivatives could be.

Enamine Catalysis: Aldehydes can react with secondary amine catalysts to form nucleophilic enamines. These can then participate in reactions such as asymmetric α-functionalization.

Aldol and Darzens Reactions: this compound can act as the electrophilic partner in organocatalyzed aldol, Henry (nitroaldol), and Darzens reactions, enabling the formation of new C-C bonds with high stereocontrol. mdpi.commdpi.com

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. imrpress.commt.com

Reduction/Oxidation: Oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can reduce the aldehyde group of this compound to the corresponding primary alcohol with high enantioselectivity if a prochiral center is formed. mt.com Conversely, other enzymes can oxidize the aldehyde to the carboxylic acid.

C-C Bond Formation: Enzymes like lyases can catalyze the addition of nucleophiles to the aldehyde, a classic example being the carboligation reaction to form 2-hydroxy ketones. mt.com Studies on benzaldehyde derivatives show that whole-cell systems, such as baker's yeast, are effective for these transformations. frontiersin.org

Transient Directing Group Strategies for C–H Functionalization

A significant challenge in synthetic chemistry is the selective functionalization of specific C-H bonds. The transient directing group (TDG) strategy is a powerful approach that avoids the need for pre-installing and later removing a directing group. rsc.orgsnnu.edu.cnresearchgate.net This method is particularly well-suited for aldehydes.

In this strategy, the aldehyde reacts in situ with a catalytic amount of a bifunctional molecule, such as an amino acid, to form a transient imine. nih.gov This imine then acts as a directing group, positioning a transition metal catalyst (commonly palladium) to activate a specific C-H bond.

For this compound, this strategy could target two key positions:

Benzylic C(sp³)–H Bonds: Using an amino acid like glycine (B1666218) or l-tert-leucine as the TDG, a palladium catalyst can be directed to the ortho-methyl group to perform C(sp³)–H arylation, acetoxylation, or other functionalizations. rsc.orgnih.gov Seminal work by Yu and others has demonstrated the arylation of the methyl group in 2-methylbenzaldehyde (B42018) with various aryl iodides in good yields (72-83%) using this approach. nih.gov This provides a direct and atom-economical route to synthesize complex diarylmethane structures.

Aromatic C(sp²)–H Bonds: Alternatively, different TDGs and catalytic systems can direct functionalization to the ortho C-H bond of the aromatic ring (the C6 position). This allows for ortho-arylation, -halogenation, or -amidation of the benzaldehyde substrate. researchgate.net

The reversibility of imine formation is key to the catalytic cycle, making this an efficient and step-economical methodology. snnu.edu.cn

Table 2: C(sp³)–H Arylation of 2-Methylbenzaldehyde using a Transient Directing Group Strategy This table shows results for the model substrate 2-methylbenzaldehyde, which are directly applicable to this compound.

| Aryl Iodide Coupling Partner | Catalyst/TDG | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodoanisole | 10 mol% Pd(OAc)₂, 40 mol% Glycine | Acetic Acid | 81 | nih.gov |

| 4-Iodotoluene | 10 mol% Pd(OAc)₂, 40 mol% Glycine | Acetic Acid | 83 | nih.gov |

| Methyl 4-iodobenzoate | 10 mol% Pd(OAc)₂, 40 mol% Glycine | Acetic Acid | 77 | nih.gov |

| 1-Bromo-4-iodobenzene | 10 mol% Pd(OAc)₂, 40 mol% Glycine | Acetic Acid | 76 | nih.gov |

Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For reactions involving this compound, mechanistic studies would focus on the roles of catalysts, intermediates, and transition states.

Kinetic Studies: The kinetics of reactions, such as the multicomponent reaction of 4-methylbenzaldehyde with aniline and ethyl acetoacetate, have been investigated using techniques like UV-vis spectrophotometry. ajgreenchem.comajgreenchem.com Such studies can determine the reaction order with respect to each reactant and the catalyst, identify the rate-determining step (RDS), and calculate activation parameters (Ea, ΔH‡, ΔS‡). For instance, in the formation of substituted piperidines, the initial step (k1) was identified as the RDS. ajgreenchem.com

Intermediate Trapping and Spectroscopic Analysis: The detection and characterization of reaction intermediates are vital. In Pd-catalyzed C-H activation using a TDG, the key intermediate is a palladacycle formed after the directed C-H cleavage. rsc.org Spectroscopic methods like NMR can be used to observe these transient species. For example, in situ 29Si{¹H} and 31P{¹H} NMR spectroscopy have been used to investigate the mechanism of phosphirenium-catalyzed hydrosilylation of aldehydes. acs.org

Computational Modeling: DFT calculations are powerful tools for mapping potential energy surfaces, optimizing the geometries of intermediates and transition states, and corroborating experimental findings. For the TDG-catalyzed C-H activation of 2-methylbenzaldehyde, a proposed mechanism involves the formation of an acetohydrazone intermediate, which coordinates to Pd(II), followed by C-H activation to form a five-membered palladacycle. Subsequent steps involve oxidation to a Pd(IV) species and reductive elimination to yield the product and regenerate the Pd(II) catalyst. researchgate.net

By combining these experimental and theoretical approaches, a detailed understanding of the reactivity of this compound can be achieved, enabling the rational design of new synthetic transformations.

Kinetic Studies of Reaction Pathways

Kinetic studies on the reactions of substituted benzaldehydes, particularly oxidation, reveal common mechanistic patterns that are applicable to this compound.

Research on the oxidation of various ortho-, meta-, and para-substituted benzaldehydes by different oxidizing agents consistently shows that the reactions are typically first-order with respect to both the aldehyde and the oxidant. researchgate.netresearchgate.netsphinxsai.com For instance, the oxidation of benzaldehydes by reagents like bis(pyridine)silver permanganate (BPSP) and pyridinium bromochromate (PBC) follows this kinetic behavior. researchgate.netresearchgate.net The reaction rate is also frequently influenced by the acidity of the medium, with many oxidations being catalyzed by hydrogen ions. researchgate.netresearchgate.netsphinxsai.com

The electronic effects of the substituents on the benzene ring play a crucial role in determining the reaction rate. Correlation analyses, such as those using Hammett plots or Charton's LDR and LDRS equations, are often employed to quantify these effects. researchgate.netresearchgate.net For the oxidation of substituted benzaldehydes, the polar reaction constants are generally negative, which points to the formation of an electron-deficient center in the rate-determining step of the reaction. researchgate.net The oxidation of ortho- and meta-substituted compounds often shows a greater dependence on the field effect, while para-substituted compounds are more influenced by the delocalization (resonance) effect. researchgate.netresearchgate.net Given its structure, with an ortho-methyl group and a para-ethyl group, the reactivity of this compound would be governed by a combination of these steric and electronic influences.

Table 1: Representative Kinetic Data for Oxidation of Substituted Benzaldehydes This table presents illustrative kinetic data for related compounds to demonstrate the influence of substituents on reaction rates. The specific rate constants for this compound are not available but can be inferred from these trends.

| Substituent (para) | Oxidant | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] | Relative Reactivity Order |

| -NO₂ | BTMAFC | Data Not Available | Fastest |

| -CN | BTMAFC | Data Not Available | ↓ |

| -Cl | BTMAFC | Data Not Available | ↓ |

| -H | BTMAFC | Data Not Available | ↓ |

| -CH₃ | BTMAFC | Data Not Available | ↓ |

| -OCH₃ | BTMAFC | Data Not Available | Slowest |

Note: This table is based on qualitative reactivity trends reported for oxidation by Benzyltrimethylammonium fluorochromate (BTMAFC). sphinxsai.com Exact numerical values were not provided in the source.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. nih.gov For reactions involving this compound, the intermediates formed would be analogous to those observed for other benzaldehydes under similar conditions.

In oxidation reactions, a common proposed mechanism involves a rate-determining hydride transfer from the aldehyde's carbonyl group to the oxidant. researchgate.netrsc.org This transfer results in the formation of a highly reactive, electron-deficient species, such as an acylium ion or a related intermediate, which is then rapidly converted to the final carboxylic acid product. researchgate.net The negative value of the polar reaction constants in kinetic studies supports the development of such an electron-deficient center in the transition state leading to the intermediate. researchgate.net

In other types of transformations, such as aldol condensation reactions, the key intermediate would be an enolate, formed by the deprotonation of an α-carbon. osti.gov For this compound, however, it lacks α-hydrogens on the aldehyde group itself and would typically act as an electrophile in such reactions.

In radical reactions, such as the atmospheric reaction of substituted toluenes with nitrate radicals (NO₃), the initial step is the abstraction of a hydrogen atom from a benzylic position to form a benzyl-type radical. acs.org For this compound, this could lead to radicals at either the methyl or ethyl substituent, which would then react further. The identification of these short-lived intermediates often requires advanced spectroscopic techniques or chemical trapping experiments, where a reagent is added to convert the intermediate into a stable, characterizable product. nih.gov

Deuterium (B1214612) Labeling Studies in Mechanistic Analysis

Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction. bac-lac.gc.caresearchgate.net This is accomplished by measuring the primary kinetic isotope effect (KIE), which is the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD).

In the study of aldehyde oxidations, the use of benzaldehyde deuterated at the carbonyl carbon ([²H]benzaldehyde or PhCDO) has been instrumental. The oxidation of PhCDO by pyridinium bromochromate (PBC) exhibited a substantial primary kinetic isotope effect. researchgate.net A significant kH/kD value (typically > 2) indicates that the C-H (or C-D) bond is being cleaved during the slowest step of the reaction. researchgate.net This finding provides strong evidence for mechanisms that involve the transfer of a hydride ion or a hydrogen atom from the aldehyde group in the rate-determining step. researchgate.netrsc.org

While specific deuterium labeling studies on this compound are not found in the surveyed literature, it is a standard and essential method for mechanistic analysis. researchgate.netdiva-portal.org If 4-ethyl-2-methyl-[formyl-²H]benzaldehyde were subjected to oxidation, a significant primary KIE would be expected, confirming that the cleavage of the aldehydic C-H bond is the rate-limiting event, consistent with the findings for other substituted benzaldehydes. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in Research on 4 Ethyl 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 4-Ethyl-2-methylbenzaldehyde (B6203448). It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental structural information. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the ethyl and methyl groups. The chemical shift of the aldehydic proton typically appears far downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 7-8 ppm), influenced by their substitution pattern. The ethyl group will show a characteristic quartet and triplet pattern, while the methyl group attached to the aromatic ring will appear as a singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic chemical shift (around 190-200 ppm). The aromatic carbons will have signals in the range of 120-150 ppm, and the aliphatic carbons of the ethyl and methyl groups will be found in the upfield region.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons. For instance, it would show a correlation between the quartet and triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the aldehydic proton to the aromatic ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CHO | ~10.2 | s | - |

| Ar-H (position 3) | ~7.6 | d | ~8.0 |

| Ar-H (position 5) | ~7.2 | d | ~8.0 |

| Ar-H (position 6) | ~7.4 | s | - |

| -CH₂CH₃ | ~2.7 | q | ~7.6 |

| -CH₂CH₃ | ~1.2 | t | ~7.6 |

| Ar-CH₃ | ~2.6 | s | - |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CHO | ~193 |

| Ar-C (position 1) | ~134 |

| Ar-C (position 2) | ~140 |

| Ar-C (position 3) | ~132 |

| Ar-C (position 4) | ~145 |

| Ar-C (position 5) | ~130 |

| Ar-C (position 6) | ~135 |

| -CH₂CH₃ | ~29 |

| -CH₂CH₃ | ~15 |

| Ar-CH₃ | ~19 |

NMR spectroscopy is a powerful tool for real-time reaction monitoring. For instance, in the synthesis of this compound, such as through the oxidation of 4-ethyl-2-methylbenzyl alcohol or the formylation of 1-ethyl-3-methylbenzene, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics, optimization of reaction conditions, and identification of any intermediates or byproducts. The integration of NMR signals provides quantitative data on the concentration of each species in the reaction mixture over time. magritek.com

Conformational analysis of ortho-substituted benzaldehydes is another area where NMR is highly valuable. tandfonline.comtandfonline.comias.ac.in The orientation of the aldehyde group relative to the ortho-methyl group can be investigated through Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons. Additionally, the study of long-range coupling constants between the aldehydic proton and aromatic ring protons can provide insights into the preferred conformation of the molecule in solution. tandfonline.com For ortho-substituted benzaldehydes, there is often a conformational preference to minimize steric hindrance between the substituents. tandfonline.comtandfonline.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm its molecular weight and to elucidate its fragmentation pattern upon ionization, which can aid in structural confirmation. The nominal molecular weight of this compound is 148 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 148. The fragmentation of this molecular ion provides a characteristic fingerprint. Common fragmentation pathways for aromatic aldehydes include: libretexts.orgchemguide.co.uk

Loss of a hydrogen radical (H•): This leads to the formation of a stable acylium ion (M-1) at m/z 147, which is often a prominent peak.

Loss of the formyl radical (•CHO): This results in a fragment at m/z 119 (M-29).

Benzylic cleavage: The loss of a methyl radical (•CH₃) from the ethyl group can occur, leading to a fragment at m/z 133.

The fragmentation pattern can be used to distinguish this compound from its isomers.

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion (M⁺) |

| 147 | [C₁₀H₁₁O]⁺ | Loss of H• from the aldehyde group (M-1) |

| 133 | [C₉H₉O]⁺ | Loss of •CH₃ from the ethyl group (benzylic cleavage) |

| 119 | [C₉H₁₁]⁺ | Loss of •CHO from the aldehyde group (M-29) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions.

In the IR spectrum of this compound, the most characteristic absorption is the strong C=O stretching vibration of the aldehyde, which is expected in the region of 1690-1715 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The C-H stretching of the aldehyde group typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Other significant absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations from the ethyl and methyl groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. ias.ac.in

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds such as C=C bonds of the aromatic ring often give strong Raman signals. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where water's strong IR absorption can obscure parts of the spectrum.

These techniques can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in concentrated solutions. Shifts in the vibrational frequencies of the C=O group, for example, can indicate its involvement in such interactions. ias.ac.in

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H stretch | 3000-2850 | 3000-2850 | Medium-Strong |

| Aldehyde C-H stretch | 2850-2800 & 2750-2700 | 2850-2800 & 2750-2700 | Weak-Medium |

| C=O stretch | 1715-1690 | 1715-1690 | Strong (IR), Medium (Raman) |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| C-H bend | 1470-1370 | 1470-1370 | Medium |

| Aromatic C-H out-of-plane bend | 900-675 | - | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, two main types of electronic transitions are expected:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions and result in strong absorption bands, often in the shorter wavelength UV region. For substituted benzaldehydes, these are usually observed around 240-280 nm.

n → π* transitions: This involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths, typically above 300 nm.

The positions and intensities of these absorption bands (λ_max_) are sensitive to the solvent and the substitution pattern on the aromatic ring. The ethyl and methyl groups, being electron-donating, are expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzaldehyde (B42025).

| Transition | Expected λ_max_ (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| π → π | ~250-260 | High | Ethanol/Hexane |

| n → π | ~320-330 | Low | Ethanol/Hexane |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, this technique is invaluable for studying its derivatives or coordination complexes.

By forming a crystalline derivative (e.g., a hydrazone) or a metal complex, X-ray crystallography can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact solid-state conformation of the molecule, including the orientation of the aldehyde group relative to the aromatic ring and its substituents.

Intermolecular interactions: Detailed insights into how the molecules pack in the crystal lattice, revealing the nature and geometry of intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. biointerfaceresearch.com

Chromatographic Separations for Purity Analysis and Reaction Mixture Characterization (e.g., GC, GC×GC, HPLC)

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices. The choice of method depends on the complexity of the sample, the required resolution, and the analytical objective.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Capillary GC, with its high resolving power, is particularly suited for separating isomers and closely related impurities. The purity of this compound can be determined by GC coupled with a flame ionization detector (FID), which offers excellent sensitivity and a wide linear range. For unequivocal identification of impurities and reaction byproducts, GC coupled with mass spectrometry (GC-MS) is the method of choice, providing structural information based on mass spectra.

Due to the absence of specific published GC methods for this compound, the following table presents typical GC conditions used for the analysis of a structurally related isomer, 4-ethylbenzaldehyde (B1584596), which can serve as a starting point for method development. nist.govnist.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column Type | Capillary | Capillary | Capillary |

| Stationary Phase | DB-Wax | Supelcowax-10 | EC-WAX |

| Column Length | 30 m | 60 m | 30 m |

| Column Diameter | 0.25 mm | 0.25 mm | 0.32 mm |

| Film Thickness | 0.25 µm | 0.25 µm | 0.5 µm |

| Carrier Gas | Helium | Helium | Helium |

| Oven Program | 50°C (5 min hold), then 10°C/min to 230°C (25 min hold) | 35°C (5 min hold), then 2°C/min to 195°C (90 min hold) | 40°C (2 min hold), then 5°C/min to 250°C (10 min hold) |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional GC, making it a powerful tool for the detailed characterization of complex mixtures containing this compound. sepsolve.comchemistry-matters.com This technique employs two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second dimension) to separate components based on two independent properties, typically volatility and polarity. sepsolve.comchemistry-matters.com GC×GC is particularly advantageous for resolving isomeric impurities from the main component and for fingerprinting complex reaction mixtures. unito.itazom.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including aromatic aldehydes. For this compound, reversed-phase HPLC (RP-HPLC) with a C18 or C8 column would be the most common approach. The separation is typically achieved using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring of the benzaldehyde provides strong chromophoric activity. HPLC is particularly useful for the analysis of reaction mixtures that may contain non-volatile starting materials, reagents, or products.

Sample Derivatization Techniques for Chromatographic Enhancement

Derivatization is a chemical modification of an analyte to improve its chromatographic behavior, enhance its detectability, or both. gcms.czsigmaaldrich.com For aldehydes like this compound, derivatization can be employed to increase volatility for GC analysis or to introduce a strongly UV-absorbing or fluorescent tag for HPLC analysis.

Common derivatization strategies for aldehydes include:

Oximation: Aldehydes react with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form oximes. researchgate.netresearchgate.net PFBHA derivatives are particularly useful for GC analysis with electron capture detection (ECD) due to the presence of multiple fluorine atoms, which significantly enhances sensitivity. researchgate.net

Hydrazone Formation: Aldehydes react with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form hydrazones. DNPH derivatives are brightly colored and strongly absorb UV light, making them ideal for HPLC-UV analysis of aldehydes at trace levels. nih.gov

The selection of a derivatization reagent and method depends on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity. gcms.cz

The following table summarizes common derivatization reagents for aldehydes and their applications in chromatography.

| Derivatization Reagent | Derivative Formed | Chromatographic Technique | Advantages |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-ECD, GC-MS | High sensitivity with ECD, improved volatility. researchgate.net |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV | Strong UV absorbance for sensitive detection. nih.gov |

| Methoxyamine hydrochloride | Methoxime | GC-MS | Stabilizes aldehydes and ketones, preventing tautomerization. youtube.com |

Theoretical and Computational Chemistry Investigations of 4 Ethyl 2 Methylbenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately and efficiently calculate molecular geometries, energies, and other electronic properties. For 4-Ethyl-2-methylbenzaldehyde (B6203448), DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

These calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this involves determining the preferred orientations of the ethyl, methyl, and aldehyde groups relative to the benzene (B151609) ring. Once the optimized geometry is obtained, further calculations can be performed to analyze its electronic structure and predict various properties.

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the benzene ring, influenced by the electron-donating alkyl groups. The LUMO is anticipated to be a π*-orbital localized primarily on the carbonyl group of the aldehyde functionality, which acts as an electron-withdrawing group. The ethyl and methyl groups, being electron-donating, increase the energy of the HOMO, which would be expected to decrease the HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025), thereby increasing its reactivity toward electrophiles.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzaldehyde System

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: These values are representative based on calculations for similar substituted benzaldehyde derivatives and are intended for illustrative purposes.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. scribd.com Calculations are often performed on geometries optimized with a functional like B3LYP, and may include solvent effects through models like the Polarizable Continuum Model (PCM). While precise calculated values for this compound are not published, expected chemical shifts can be estimated based on known substituent effects and data from analogous compounds like 4-ethylbenzaldehyde (B1584596) and 2,4-dimethylbenzaldehyde. chemicalbook.comnih.govchegg.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.9 - 10.2 | - |

| Aldehyde C | - | 192 - 194 |

| Aromatic H's | 7.2 - 7.8 | - |

| Aromatic C's | - | 125 - 148 |

| Ethyl CH₂ | 2.7 - 2.8 | 28 - 30 |

| Ethyl CH₃ | 1.2 - 1.3 | 14 - 16 |

| Methyl CH₃ | 2.4 - 2.6 | 19 - 22 |

Note: These are estimated ranges based on typical values for substituted benzaldehydes.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde (typically around 1700 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (around 2800-3100 cm⁻¹), and various bending and skeletal modes. DFT calculations, often with a scaling factor applied to the frequencies, generally show good agreement with experimental spectra. asianpubs.orgnih.gov

Molecular Dynamics and Conformation Analysis

While the benzene ring itself is rigid, this compound possesses conformational flexibility due to the rotation of its three substituents: the aldehyde, ethyl, and methyl groups. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

The rotation of the aldehyde group relative to the plane of the benzene ring is a key conformational feature. For benzaldehyde itself, the planar conformation is the most stable. The presence of a methyl group at the ortho position in this compound would introduce steric hindrance, potentially raising the energy barrier for rotation of the aldehyde group.

Similarly, the ethyl group has rotational freedom around the C(ring)-C(ethyl) bond. The most stable conformation will seek to minimize steric interactions between the ethyl group's methyl hydrogens and the adjacent aromatic proton. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule over time at a given temperature. Such simulations would reveal the preferred dihedral angles of the substituents and the dynamics of their interconversion, providing a more complete picture of the molecule's behavior in a fluid phase than static quantum chemical calculations alone. nih.govrush.edu

Reaction Pathway and Transition State Modeling

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction intermediates and, crucially, transition states. Transition state theory uses the properties of the transition state to calculate reaction rates.

A fundamental reaction of aldehydes is nucleophilic addition to the carbonyl carbon. For this compound, a representative reaction would be the addition of a simple nucleophile like the cyanide ion (CN⁻). pressbooks.pub

Reaction: 4-Et-2-Me-C₆H₃CHO + CN⁻ → [4-Et-2-Me-C₆H₃CH(O⁻)CN]

Computational modeling of this reaction would involve:

Locating the Transition State (TS): A transition state search would be performed to find the saddle point on the potential energy surface connecting the reactants and the tetrahedral intermediate. The structure of the TS would reveal the geometry of the approach of the nucleophile to the carbonyl group.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key determinant of the reaction rate.

Analyzing Substituent Effects: The electron-donating ethyl and methyl groups on the ring increase electron density at the carbonyl carbon, which would likely decrease its electrophilicity compared to unsubstituted benzaldehyde. This would be expected to raise the activation energy and slow the rate of nucleophilic addition. Conversely, the ortho-methyl group provides steric hindrance, which could also affect the trajectory of the incoming nucleophile and the stability of the transition state. researchgate.net

Modeling provides a quantitative understanding of these electronic and steric effects on the reaction pathway.

Structure-Reactivity Relationship (SAR) Studies in Chemical Transformations (Non-Biological Context)

Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's structural features with its chemical reactivity. For this compound, the key structural features are the electron-donating and sterically bulky substituents on the aromatic ring.

In a non-biological context, these features influence reactivity in various organic transformations:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The electron-donating alkyl groups would facilitate this oxidation by stabilizing a positive charge buildup in the transition state.

Reduction: The aldehyde can be reduced to a primary alcohol. The electronic effects of the alkyl groups are less pronounced in typical hydride reductions.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel): These reactions involve the formation of an enolate or a related nucleophile. The reactivity of the aldehyde as an electrophile is modulated by the substituents as described in the previous section (decreased electrophilicity).

Electrophilic Aromatic Substitution: The ethyl and methyl groups are ortho-, para-directing and activating. They would strongly direct incoming electrophiles to the positions ortho and para relative to themselves, influencing the outcome of reactions like nitration or halogenation on the aromatic ring.

By systematically comparing the calculated properties (like charge distribution and orbital energies) and reaction barriers of a series of substituted benzaldehydes, quantitative structure-reactivity relationships (QSRRs) can be developed. These relationships are valuable for predicting the behavior of new compounds and for designing molecules with specific reactivity profiles. nih.gov

Intermolecular Interaction Analysis (e.g., C–H···O Hydrogen Bonding)

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. While this compound lacks strong hydrogen bond donors like -OH or -NH, it can participate in weaker but structurally significant C–H···O hydrogen bonds. nih.gov

The carbonyl oxygen of the aldehyde group is a hydrogen bond acceptor, while C-H bonds from the aromatic ring and the alkyl substituents can act as donors. Computational analysis of the crystal structure (if available) or of molecular dimers and clusters can identify and quantify these interactions.

Studies on other substituted benzaldehydes have shown that C(aromatic)–H···O and C(aldehyde)–H···O interactions are common, often forming centrosymmetric dimers or catemeric chains (synthons) that dictate the crystal packing. nih.gov The interaction energies of these weak hydrogen bonds typically fall in the range of 4 to 20 kJ/mol. nih.gov

Table 3: Typical Intermolecular Interaction Energies in Substituted Benzaldehyde Crystals

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| C(aromatic)–H···O | Aromatic C-H bond donates to a carbonyl oxygen | -7 to -15 |

| C(aldehyde)–H···O | Aldehydic C-H bond donates to a carbonyl oxygen | -5 to -10 |

| C–H···π | An alkyl or aromatic C-H bond interacts with the π-system of a neighboring ring | -4 to -8 |

| π–π Stacking | Face-to-face or offset stacking of aromatic rings | -5 to -20 |

Source: Adapted from studies on multi-substituted benzaldehyde derivatives. nih.gov

These interactions can be visualized and analyzed using tools like Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal, providing a detailed fingerprint of the intermolecular forces at play.

Applications of 4 Ethyl 2 Methylbenzaldehyde As a Research Component in Materials Science and Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of carbon-carbon bond-forming reactions. This reactivity allows 4-Ethyl-2-methylbenzaldehyde (B6203448) to serve as a foundational element for constructing more elaborate molecular architectures.

Intermediates for Advanced Synthetic Targets

In the fields of pharmaceutical and agrochemical research, the development of new active ingredients often relies on the synthesis of novel molecular scaffolds. Substituted benzaldehydes are crucial starting materials for this purpose. The compound forms 2,4-dinitrophenylhydrazone (2,4-DNP) derivatives, a classic reaction used to identify and characterize aldehydes byjus.com. This reactivity is indicative of its potential to undergo various condensation and addition reactions.